

theoretical studies on 4-Formyl-N-isopropylbenzamide

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Compound of Interest

Compound Name: 4-Formyl-N-isopropylbenzamide

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An In-Depth Technical Guide to the Theoretical Analysis of **4-Formyl-N-isopropylbenzamide**

Abstract

4-Formyl-N-isopropylbenzamide is a substituted benzamide derivative featuring key functional groups—an amide, an aromatic ring, and a reactive formyl group—that make it a molecule of interest for synthetic chemistry and drug discovery. This technical guide outlines a comprehensive theoretical framework for the investigation of its structural, spectroscopic, and electronic properties using computational methods. By employing Density Functional Theory (DFT), we can elucidate the molecule's conformational preferences, vibrational modes, and electronic behavior. Furthermore, this guide explores its potential bioactivity through molecular docking simulations, providing a blueprint for modern in-silico analysis for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic actions, including antiemetic, antipsychotic, and gastroprotective effects. The N-isopropylbenzamide scaffold itself is a feature in compounds explored as β -adrenergic receptor antagonists.^{[1][2]} The addition of a formyl (aldehyde) group at the para-position of the benzene ring introduces a site for further chemical modification and a potential point of interaction with biological targets.

Theoretical studies provide a powerful, non-experimental route to understanding a molecule's intrinsic properties at the atomic level.^[3] By modeling parameters such as molecular geometry, vibrational frequencies, and electronic charge distribution, we can predict the molecule's behavior, stability, and reactivity. This guide details the application of these computational techniques to **4-Formyl-N-isopropylbenzamide** (4F-NIPB), providing a foundational understanding for future experimental work and rational drug design.

Computational Methodology: A Validated Approach

The theoretical analysis of organic molecules relies on robust and well-validated computational protocols. The methods described herein are standard in the field and have been shown to produce results that correlate well with experimental data for similar compounds.^{[4][5]}

Quantum Chemical Calculations

All quantum chemical calculations are proposed to be performed using the Gaussian 09 or a later software package.^[6] The Density Functional Theory (DFT) approach is selected for its excellent balance of computational cost and accuracy in describing electronic systems.^[3]

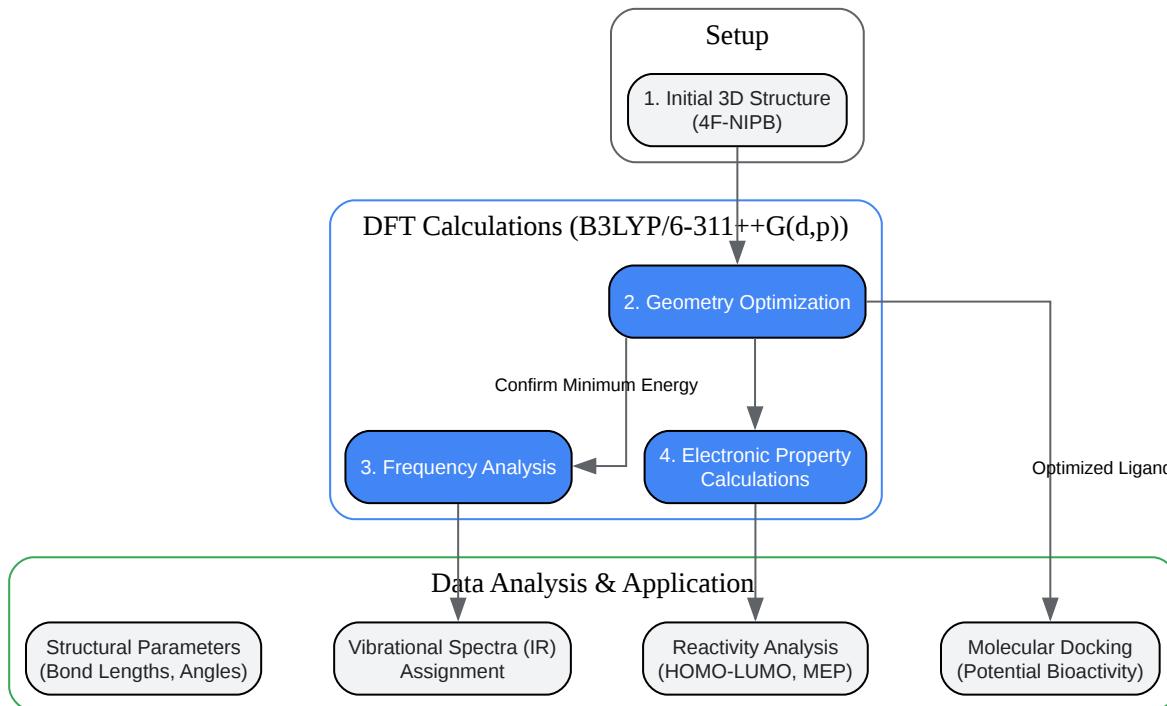
- Methodology: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.^[6]
- Basis Set: The 6-311++G(d,p) basis set is utilized, which provides sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately describe the electronic distribution, particularly for systems with heteroatoms and potential hydrogen bonding.^[4]
- Workflow:
 - Geometry Optimization: The initial structure of 4F-NIPB is optimized to find the lowest energy conformation.
 - Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.^[7]
 - Property Calculations: Following optimization, single-point energy calculations are performed to determine electronic properties, including Frontier Molecular Orbitals

(HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).[\[6\]](#)[\[8\]](#)

Molecular Docking Protocol

To investigate potential bioactivity, molecular docking simulations can be performed using software such as AutoDock Vina.[\[5\]](#) This process predicts the preferred binding orientation of a ligand to a protein target.

- **Target Selection:** A relevant protein target would be selected based on the activities of related benzamides. For illustrative purposes, a receptor like a kinase or a G-protein coupled receptor could be used.
- **Ligand and Protein Preparation:** The 3D structure of 4F-NIPB is optimized as described above. The protein structure is obtained from the Protein Data Bank (PDB), and water molecules and co-crystallized ligands are removed. Polar hydrogens and appropriate charges are added.
- **Simulation:** A grid box is defined around the active site of the protein. The docking simulation is then run to generate a series of binding poses, which are ranked by their binding affinity scores (kcal/mol).[\[9\]](#)



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Caption: Computational workflow for theoretical analysis.

Theoretical Results and Discussion

Molecular Geometry and Conformational Analysis

The geometry of 4F-NIPB is defined by the spatial relationship between the phenyl ring, the amide linkage, and the N-isopropyl group. Based on X-ray crystallography of the parent compound, N-isopropylbenzamide, the amide group is expected to be twisted out of the plane of the benzene ring.^{[1][10]} This dihedral angle, which was experimentally found to be 30.0°, is a result of steric hindrance between the amide group and the ring's ortho-hydrogens.^{[1][10]} DFT optimization of 4F-NIPB would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed 3D model of its most stable conformer.

Caption: Key functional groups of **4-Formyl-N-isopropylbenzamide**.

Parameter	Description	Expected Theoretical Value	Reference Analogy
C=O (Amide)	Bond Length	~1.24 Å	Standard amide C=O bond
C=O (Aldehyde)	Bond Length	~1.21 Å	Standard aldehyde C=O bond
C-N (Amide)	Bond Length	~1.35 Å	Partial double bond character
Dihedral Angle	Phenyl Ring vs. Amide Plane	~30-35°	N-isopropylbenzamide (30.0°) [10]

Table 1: Projected Geometric Parameters for 4-Formyl-N-isopropylbenzamide based on DFT calculations and known structural data of related compounds.

Vibrational Spectroscopy Analysis

The calculated IR spectrum provides a fingerprint of the molecule's vibrational modes. Key stretching frequencies can be assigned to specific functional groups, which is invaluable for experimental characterization.

- N-H Stretch: A sharp peak expected around $3300\text{-}3400\text{ cm}^{-1}$, characteristic of the amide N-H bond.
- C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the isopropyl group would be just below 3000 cm^{-1} .
- C=O Stretches: Two distinct, strong peaks are predicted in the carbonyl region. The amide C=O stretch is expected around $1650\text{-}1680\text{ cm}^{-1}$, while the aldehyde C=O stretch should

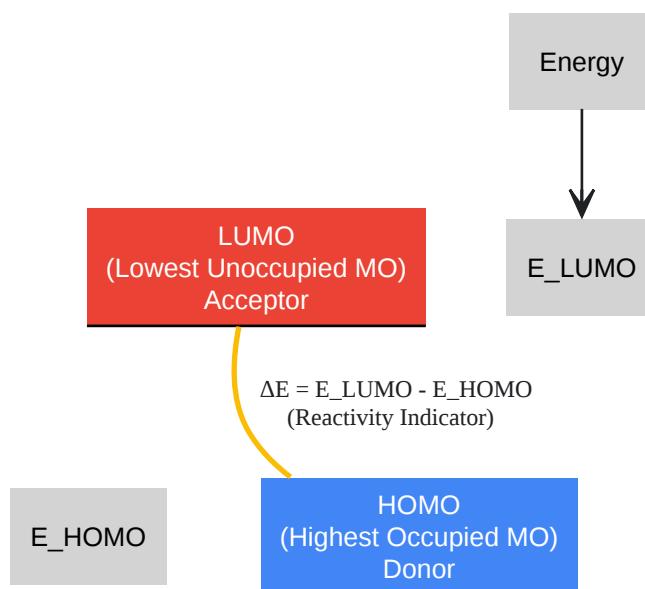
appear at a higher frequency, typically $1700\text{-}1710\text{ cm}^{-1}$. This separation is a key diagnostic feature.[7]

- C=C Aromatic Stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region are characteristic of the benzene ring.

Electronic Properties and Chemical Reactivity

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[11]

- HOMO: The highest occupied molecular orbital is predicted to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the amide group.
- LUMO: The lowest unoccupied molecular orbital is expected to be centered on the electron-withdrawing formyl group and the amide carbonyl, indicating these are the most probable sites for nucleophilic attack.
- Energy Gap (ΔE): The energy difference between the HOMO and LUMO ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a crucial indicator of chemical stability and reactivity.[12] A smaller gap suggests the molecule is more easily polarizable and more chemically reactive.[12]



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Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It allows for the rapid identification of electrophilic and nucleophilic sites.

- Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These are expected around the carbonyl oxygen atoms of both the amide and formyl groups.
- Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These are predicted to be located around the acidic amide proton (N-H) and the formyl proton (C-H).

Property	Description	Predicted Finding for 4F-NIPB
HOMO Energy	Electron-donating ability	Localized on phenyl ring and amide
LUMO Energy	Electron-accepting ability	Localized on formyl and carbonyl groups
HOMO-LUMO Gap	Chemical reactivity/stability	Moderate gap, indicating a stable but reactive molecule
MEP Negative Sites	Nucleophilic regions	Carbonyl oxygens (amide and formyl)
MEP Positive Sites	Electrophilic regions	Amide N-H and formyl C-H protons

Table 2: Summary of Predicted Electronic Properties and Reactivity Descriptors.

Potential Bioactivity: A Molecular Docking Perspective

A hypothetical docking study of 4F-NIPB into the active site of a protein kinase could reveal its potential as an inhibitor. The simulation would likely show key interactions:

- **Hydrogen Bonding:** The amide N-H group could act as a hydrogen bond donor, while the two carbonyl oxygens (amide and formyl) could act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the protein's active site (e.g., with the hinge region of a kinase).
- **Hydrophobic Interactions:** The phenyl ring and the isopropyl group could engage in hydrophobic or van der Waals interactions with nonpolar residues, further stabilizing the binding pose.

A strong predicted binding affinity (e.g., -7 to -9 kcal/mol) would suggest that 4F-NIPB is a promising candidate for further investigation as a kinase inhibitor, warranting its synthesis and experimental validation.[\[5\]](#)

Conclusion

This guide presents a comprehensive theoretical framework for characterizing **4-Formyl-N-isopropylbenzamide**. Through the application of Density Functional Theory, we can obtain detailed insights into its three-dimensional structure, vibrational characteristics, and electronic properties. The predicted HOMO-LUMO distribution and MEP map highlight the molecule's reactive sites, guiding potential synthetic modifications. Furthermore, molecular docking simulations provide a valuable, cost-effective method for screening its potential as a bioactive agent, for instance, as a protein kinase inhibitor. The in-silico approach detailed here serves as an essential first step in the modern discovery pipeline, enabling a rational, hypothesis-driven approach to the development of new functional molecules.

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